

# Comparative Analysis of the Biological Activities of 1-(Piperidin-4-yl)ethanone Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of **1-(Piperidin-4-yl)ethanone**. The data presented is compiled from multiple studies to facilitate the objective assessment of these compounds and to provide detailed experimental context for researchers in drug discovery and development.

## Data Summary of Biological Activities

The biological activities of several **1-(Piperidin-4-yl)ethanone** analogs and related piperidine derivatives are summarized below. These compounds have been investigated for their interactions with various biological targets, including receptors and enzymes, demonstrating a wide range of pharmacological effects from potential antipsychotic to anticancer activities.

| Compound Class                                                | Specific Analog(s)                                                      | Target(s)                          | Activity Type                      | Quantitative Data                                              | Reference |
|---------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------------|------------------------------------|----------------------------------------------------------------|-----------|
| Piperidine/Piperazine-based Compounds                         | 2-[4-(benzyl)-1-piperidin-1-yl]-1-(4-phenylpiperazine-1-yl)ethanone (1) | Sigma 1 Receptor (S1R)             | Agonist                            | $K_i = 3.2 \text{ nM}$                                         | [1]       |
| Haloperidol (Reference)                                       | S1R                                                                     | -                                  |                                    | $K_i = 2.5 \text{ nM}$                                         | [1]       |
| Compound 2                                                    | S1R                                                                     | -                                  |                                    | $K_i = 24 \text{ nM}$                                          | [1]       |
| Compound 5                                                    | S1R                                                                     | -                                  | Poorer ligand than compounds 1-4   |                                                                | [1]       |
| N-(4-piperidinyl)-2-indolinones                               | Analog 1b                                                               | Nociceptin Receptor (NOP)          | Antagonist                         | $K_e = 15 \text{ nM}$                                          | [2]       |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs | Compound 24y                                                            | Glutaminase 1 (GLS1)               | Inhibitor                          | $IC_{50} = 68 \text{ nM}$<br>(>220-fold selectivity over GLS2) | [3]       |
| 4-Anilidopiperidine Analogs (Fentanyl-related)                | Carfentanil                                                             | $\mu$ -Opioid Receptor ( $\mu$ OR) | Agonist                            | $K_i = 0.22 \text{ nM}$                                        | [4]       |
| Fentanyl                                                      | $\mu$ OR                                                                | Agonist                            | $K_i \approx 1.2 - 1.4 \text{ nM}$ |                                                                | [4]       |

---

|                                         |                 |                          |        |                                                                                  |     |
|-----------------------------------------|-----------------|--------------------------|--------|----------------------------------------------------------------------------------|-----|
| N-                                      |                 |                          |        |                                                                                  |     |
| Substituted-4-cyano-4-phenylpiperidines | N-benzyl analog | σ1 Receptor              | Ligand | Subnanomolar affinity                                                            | [5] |
| N-phenylpropyl analog                   |                 | σ1 Receptor              | Ligand | Good affinity                                                                    | [5] |
| N-isobutyl analog                       |                 | σ1 Receptor              | Ligand | Good affinity                                                                    | [5] |
| Homopiperazine Analogs of Haloperidol   | SYA 013         | D2, D3, D4, 5HT1A, 5HT2A | Ligand | Ki = 43.3 nM (D2), 158.8 nM (D3), 6.6 nM (D4), 117.4 nM (5HT1A), 23.3 nM (5HT2A) | [6] |

---

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear understanding of the presented data.

### Sigma 1 Receptor (S1R) Binding Assay

The affinity of the piperidine/piperazine-based compounds for the Sigma 1 Receptor was determined using a radioligand binding assay with rat liver homogenates. The assay was performed in the presence of phenytoin, an allosteric modulator, to differentiate between agonist and antagonist profiles. Phenytoin potentiates the binding of S1R agonists.[1]

### Nociceptin Receptor (NOP) Binding and Functional Assays

Binding affinities for the NOP receptor were determined using [<sup>3</sup>H]N/OFQ as the radioligand. For opioid receptors ( $\mu$ ,  $\delta$ , and  $\kappa$ ), selective agonists ([<sup>3</sup>H]DAMGO, [<sup>3</sup>H]Cl-DPDPE, and [<sup>3</sup>H]U69593, respectively) were used. The functional activity of the compounds was assessed by measuring the stimulation of [<sup>35</sup>S]GTPyS binding to cell membranes. For selected compounds, this was confirmed with cAMP inhibition assays. The antagonist activity was quantified by determining the  $K_e$  value.[[2](#)]

## Glutaminase 1 (GLS1) Inhibition Assay

The inhibitory potency of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs against GLS1 was determined using a kinase assay. The IC<sub>50</sub> value, representing the concentration of the compound required to inhibit 50% of the GLS1 activity, was calculated. The selectivity was determined by comparing the IC<sub>50</sub> value for GLS1 to that for GLS2.[[3](#)]

## $\mu$ -Opioid Receptor ( $\mu$ OR) Binding Assay

The binding affinities of fentanyl analogs for the human  $\mu$ -opioid receptor were measured through competitive binding assays. These assays involved the displacement of a radiolabeled ligand, (<sup>3</sup>H)-DAMGO, from the recombinant human  $\mu$ OR.[[4](#)]

## Visualizations of Methodologies and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways related to the biological evaluation of **1-(Piperidin-4-yl)ethanone** analogs.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the Biological Activities of 1-(Piperidin-4-yl)ethanone Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302386#comparing-the-biological-activity-of-1-piperidin-4-yl-ethanone-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)